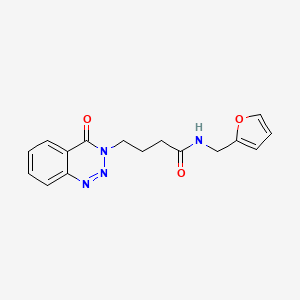
N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Annulation Techniques
A study by Zhang et al. (2017) developed a photoinduced direct oxidative annulation method that does not require transition metals or oxidants. This technique facilitates the synthesis of highly functionalized polyheterocyclic compounds, demonstrating the potential utility of similar furan and benzotriazin-3-yl structures in synthesizing complex organic molecules (Zhang et al., 2017).
Antiviral Activities
Flefel et al. (2014) synthesized derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one, demonstrating significant antiviral activity against H5N1 avian influenza virus. This suggests potential antiviral applications for compounds with similar furan-based structures (Flefel et al., 2014).
Electronic Properties
Constantinides et al. (2013) reported on a furan and benzotriazin-3-yl containing compound exhibiting a thermally accessible triplet state, highlighting its significance in materials science, particularly for applications requiring specific electronic properties (Constantinides et al., 2013).
Synthetic Methodologies
Katritzky et al. (1997) explored the synthesis of polysubstituted benzo[b]furans, a process relevant to creating complex organic frameworks that include furan and butanamide functionalities. Such methodologies are crucial for pharmaceuticals and materials chemistry (Katritzky et al., 1997).
Heterocyclic Compound Synthesis
Research by Fadda et al. (2015) reviewed the synthesis and applications of 3-oxo-N-(pyridin-2-yl)butanamide compounds, including their use as precursors for heterocyclic compounds, which indicates the importance of butanamide structures in synthesizing heterocyclic pharmaceuticals (Fadda et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, also known as Oprea1_722848, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
Oprea1_722848 interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of EGFR by Oprea1_722848 affects several biochemical pathways. EGFR is involved in the activation of several signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are responsible for cell proliferation, survival, and differentiation . By inhibiting EGFR, Oprea1_722848 can disrupt these pathways, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds with indole scaffolds have been found to have good bioavailability and are able to cross the blood-brain barrier . These compounds are also metabolized by the liver and excreted in the urine .
Result of Action
The result of Oprea1_722848’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with high EGFR expression . This can lead to a reduction in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of Oprea1_722848 can be influenced by several environmental factors. For example, the presence of other drugs that inhibit EGFR could potentially increase the effectiveness of Oprea1_722848 . Additionally, the pH of the environment could affect the compound’s stability and efficacy . More research is needed to fully understand these effects.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGEFYERNOMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
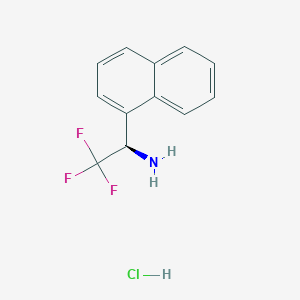

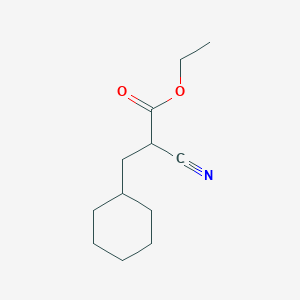
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)

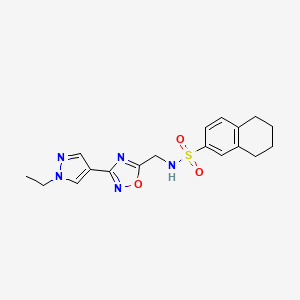
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2807619.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)
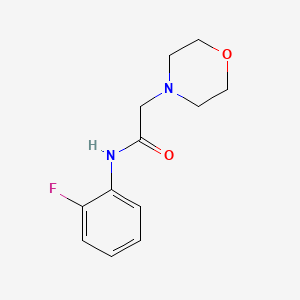
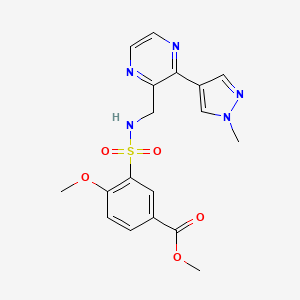
![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)
![2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2807627.png)

